

Spectroscopic and Synthetic Profile of 5-(3-Nitrophenyl)isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(3-Nitrophenyl)isoxazole

Cat. No.: B1302396

[Get Quote](#)

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound **5-(3-nitrophenyl)isoxazole**. This guide presents available data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside a plausible experimental protocol for its synthesis and characterization.

Spectroscopic Data Summary

The spectroscopic data for **5-(3-nitrophenyl)isoxazole** is crucial for its unambiguous identification and characterization. While a complete, unified dataset for this specific molecule is not readily available in a single public source, analysis of closely related structures and general principles of spectroscopy allow for the prediction and interpretation of its key spectral features. The data presented here is a compilation of expected values and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **5-(3-nitrophenyl)isoxazole** is expected to exhibit characteristic signals for the protons on both the isoxazole and the nitrophenyl rings. The isoxazole proton at the 4-position would likely appear as a singlet. The protons on the 3-nitrophenyl ring will show a more complex splitting pattern (a combination of doublets and triplets) due to their meta- and ortho-coupling.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the heterocyclic isoxazole ring.

Note: The following table is based on data for the closely related compound 1-(3-(3-nitrophenyl)isoxazol-4-yl)ethan-1-one and serves as an estimation for the chemical shifts of the 3-nitrophenylisoxazole core.[\[1\]](#)

¹ H NMR	¹³ C NMR
Chemical Shift (ppm)	Chemical Shift (ppm)
9.09 (s, 1H, isoxazole-H4)	164.0 (isoxazole-C5)
8.65 (t, J = 2.0 Hz, 1H, Ar-H)	159.2 (isoxazole-C3)
8.36 (m, 1H, Ar-H)	148.1 (Ar-C)
8.14 – 8.05 (m, 1H, Ar-H)	135.5 (Ar-C)
7.66 (t, J = 8.0 Hz, 1H, Ar-H)	129.3 (Ar-CH)
129.1 (Ar-CH)	
125.0 (Ar-CH)	
124.8 (Ar-CH)	
120.4 (isoxazole-C4)	

Infrared (IR) Spectroscopy

The IR spectrum of **5-(3-nitrophenyl)isoxazole** will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies include:

Functional Group	**Expected Absorption Range (cm ⁻¹) **
Aromatic C-H stretch	3100 - 3000
C=N stretch (isoxazole ring)	1650 - 1550
N-O stretch (nitro group)	1550 - 1500 (asymmetric) and 1370 - 1330 (symmetric)
C-O stretch (isoxazole ring)	1250 - 1150
N-O stretch (isoxazole ring)	950 - 850

Mass Spectrometry (MS)

The mass spectrum of **5-(3-nitrophenyl)isoxazole** is expected to show a molecular ion peak corresponding to its molecular weight. The molecular formula for **5-(3-nitrophenyl)isoxazole** is C₉H₆N₂O₃, with a calculated molecular weight of approximately 190.16 g/mol. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic cleavages of the isoxazole ring.

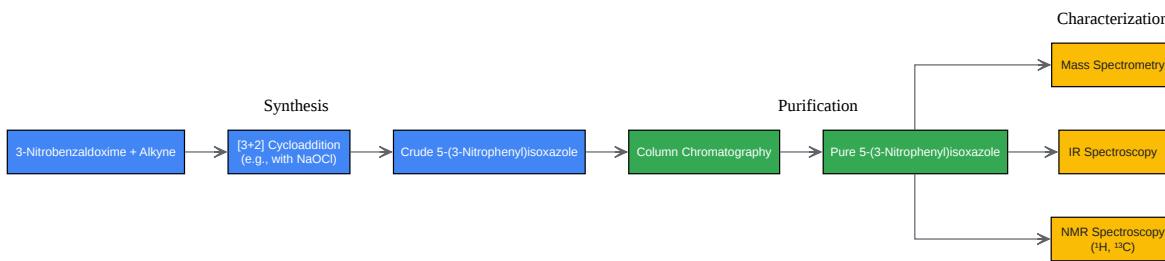
Mass Spectrometry	
Molecular Formula	C ₉ H ₆ N ₂ O ₃
Molecular Weight	190.1555 g/mol [2]
Expected [M]+•	m/z 190

Experimental Protocols

The synthesis of **5-(3-nitrophenyl)isoxazole** can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A plausible synthetic route is outlined below.

Synthesis of **5-(3-nitrophenyl)isoxazole**

A common method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne.


Step 1: Generation of 3-nitrobenzonitrile oxide. 3-Nitrobenzaldoxime can be treated with an oxidizing agent, such as sodium hypochlorite (bleach), in a suitable solvent like dichloromethane (DCM) to generate 3-nitrobenzonitrile oxide in situ.

Step 2: Cycloaddition. The in situ generated 3-nitrobenzonitrile oxide is then reacted with a suitable alkyne, such as acetylene or a protected acetylene equivalent, to yield the **5-(3-nitrophenyl)isoxazole**.

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of hexane and ethyl acetate.

Characterization: The structure of the synthesized compound would be confirmed by the spectroscopic methods detailed above (¹H NMR, ¹³C NMR, IR, and MS).

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of isoxazole derivatives.

[Click to download full resolution via product page](#)

Caption: Synthetic and analytical workflow for **5-(3-nitrophenyl)isoxazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. sinfoobiotech.com [sinfoobiotech.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 5-(3-Nitrophenyl)isoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302396#5-3-nitrophenyl-isoxazole-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com